2,5-Dimethylpiperidine hydrochloride

説明

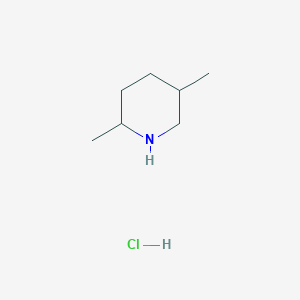

2,5-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N . It is a derivative of piperidine, a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidines, including 2,5-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H15N.ClH/c1-6-3-4-7 (2)8-5-6;/h6-8H,3-5H2,1-2H3;1H .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 113.20 g/mol . The compound has a complexity of 70.8 and a topological polar surface area of 12 Ų .

科学的研究の応用

Chemical Affinity and Binding Proteins

One study utilized a chemical affinity matrix for identifying binding proteins to anti-resorptive compounds, where 2,5-Dimethylpiperidine hydrochloride derivatives played a crucial role. The research aimed at exploring the interaction between specific compounds and proteins like prohibitin, which could have implications in understanding the mechanism of action of certain anti-resorptive medications (Sung-Youn Chang et al., 2011).

Stereoselective Synthesis

Another application involves the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, highlighting a method for preparing 3,4-disubstituted 5,5-dimethylpiperidines and their analogs. This process provides a valuable template for medicinal chemistry, demonstrating the versatility of this compound in synthesizing complex organic compounds (Karen Mollet et al., 2011).

Solvatofluorochromism and Emission Properties

Research on squaraine dyes incorporating cis-3,5-dimethylpiperidine showed these compounds exhibit dual-state emission and solvatofluorochromism properties. This property is significant for developing materials with potential applications in sensing, organic electronics, and fluorescence microscopy (Fuqing Yu et al., 2021).

Corrosion Inhibition

Studies have also investigated the use of N-heterocyclic amines, including derivatives of this compound, as corrosion inhibitors for metals in acidic conditions. These compounds demonstrate the potential to protect metal surfaces from corrosion, offering applications in industrial maintenance and preservation (K. Babić-Samardžija et al., 2005).

Thermochemistry and Conformational Studies

Another area of research focuses on the thermochemistry and conformational behavior of methylpiperidines, including 2,5-dimethylpiperidine derivatives. These studies contribute to our understanding of the stability and structural preferences of these compounds, which is crucial for their application in synthetic chemistry and material science (M. Ribeiro da Silva et al., 2006).

作用機序

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions.

将来の方向性

Piperidines, including 2,5-Dimethylpiperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 2,5-Dimethylpiperidine hydrochloride could have potential applications in the pharmaceutical industry in the future.

生化学分析

Biochemical Properties

2,5-Dimethylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a building block in the formation of various piperidine derivatives, which are essential in drug design and development . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. This interaction can lead to the formation of hydroxylated metabolites, which are crucial for the detoxification and elimination of xenobiotics from the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of G-protein coupled receptors (GPCRs), which play a critical role in transmitting signals from the extracellular environment to the cell interior . Additionally, the compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . These effects are particularly relevant in the context of cancer research, where piperidine derivatives have been investigated for their potential to inhibit tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme . For example, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is relevant in the treatment of neurological disorders such as Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to high temperatures or light . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer and neurodegenerative diseases . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have therapeutic effects, such as reducing inflammation and modulating neurotransmitter levels . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dose, beyond which adverse effects become prominent . These findings highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . The metabolites are then conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by organic cation transporters (OCTs), which are expressed in various tissues, including the liver and kidneys . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

2,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZZASAHWIFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)

![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)

![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid](/img/structure/B1425809.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)